
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid is a heterocyclic organic compound that contains a bromine atom, an ethylthio group, and a carboxylic acid group attached to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid typically involves the bromination of 2-(ethylthio)pyrimidine-4-carboxylic acid. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.
化学反应分析
Types of Reactions
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Alcohols or aldehydes.
科学研究应用
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of brominated pyrimidine derivatives on biological systems.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of 5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ethylthio group can influence the compound’s binding affinity and specificity for its targets. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
相似化合物的比较
Similar Compounds
5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid: Similar structure but with a methylthio group instead of an ethylthio group.
5-Bromo-2-(phenylthio)pyrimidine-4-carboxylic Acid: Similar structure but with a phenylthio group instead of an ethylthio group.
5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic Acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-Bromo-2-(ethylthio)pyrimidine-4-carboxylic Acid is unique due to the presence of the ethylthio group, which can influence its reactivity and interactions with other molecules. The bromine atom also provides a site for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
5-bromo-2-ethylsulfanylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSRDEKJLMRAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
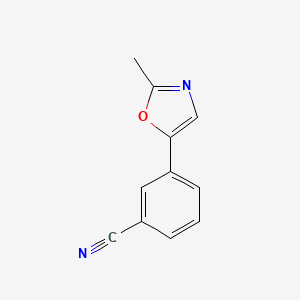
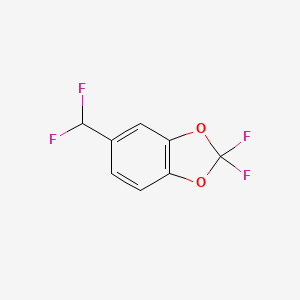


![4,6-dichloro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B15335307.png)
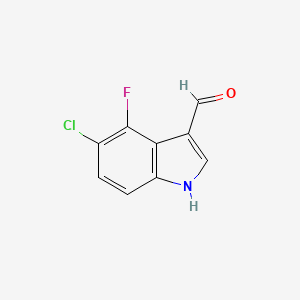
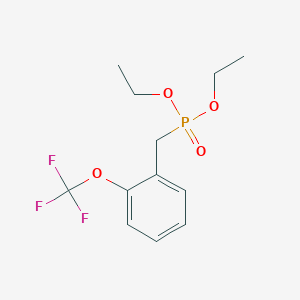


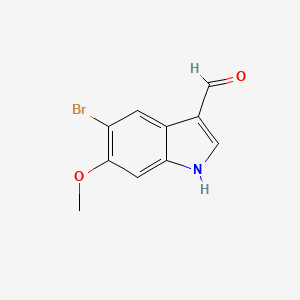
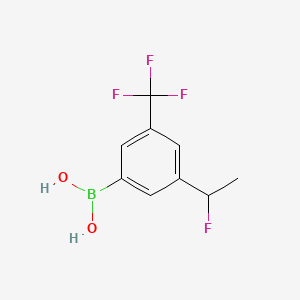

![2-[2-(Trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15335354.png)

